REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][nH:7][c:8]2[n:9][cH:10]1.[CH3:11][S:12](=[O:13])[O-:14].[CH3:27][S:28](=[O:29])[CH3:30].[Cu:31][I:32].[NH3:26].[Na+:15].[Na+:25].[OH-:24].[OH:16][C:17]([CH:18]1[NH:19][CH2:20][CH2:21][CH2:22]1)=[O:23]>>[c:2]1([S:12]([CH3:11])(=[O:13])=[O:14])[cH:3][c:4]2[cH:5][cH:6][nH:7][c:8]2[n:9][cH:10]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cnc2[nH]ccc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CS(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CS(C)=O
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Name
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[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
O=C(O)C1CCCN1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)c1cnc2[nH]ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |